molecular formula C16H15N3O2 B2714805 3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 2093978-86-8

3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2714805
CAS No.: 2093978-86-8
M. Wt: 281.315
InChI Key: DILZMEIFLZCHKT-UHFFFAOYSA-N
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Description

The compound is a derivative of 1H-pyrazolo[3,4-b]pyridine . These types of compounds are often studied for their potential in medical applications, particularly as inhibitors for various types of receptors .


Synthesis Analysis

While specific synthesis methods for this compound were not found, 1H-pyrazolo[3,4-b]pyridine derivatives are generally synthesized according to methods that assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are considered during the synthesis process .

Scientific Research Applications

Kinase Inhibitors

Pyrazolo[3,4-b]pyridine Kinase Inhibitors : This class of compounds, including structures similar to "3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one", has been widely patented for its kinase inhibition properties. These compounds are versatile due to their ability to interact with kinases via multiple binding modes, offering potential applications in therapeutic interventions targeting a broad range of kinase-related diseases. They typically bind to the hinge region of the kinase, forming key interactions within the kinase pocket to provide potency and selectivity. This highlights the potential of such structures in drug design and development for diseases where kinase activity is dysregulated (Wenglowsky, 2013).

Cytochrome P450 Inhibition

Cytochrome P450 Isoform Inhibition : While not directly related to the exact compound , research on pyrazolo[3,4-b]pyridine derivatives has implications for drug-drug interactions and metabolism. The selective inhibition of cytochrome P450 isoforms by structurally related compounds indicates the potential for developing targeted inhibitors to mitigate adverse drug interactions, showcasing the versatility of this scaffold in addressing pharmacokinetic challenges (Khojasteh et al., 2011).

Catalysis and Synthetic Applications

Hybrid Catalysts for Heterocyclic Synthesis : The pyranopyrimidine core, related to the structural framework of pyrazolo[3,4-b]pyridine derivatives, serves as a key precursor in the synthesis of medically relevant compounds. The use of hybrid catalysts in synthesizing these scaffolds underlines the importance of such structures in the pharmaceutical and medicinal chemistry fields. This demonstrates the potential for "this compound" and similar compounds in facilitating the development of new drugs and therapeutic agents (Parmar et al., 2023).

Mechanism of Action

While the specific mechanism of action for this compound was not found, similar compounds have been reported to have potent activities against various types of receptors, such as fibroblast growth factor receptors (FGFRs) .

Future Directions

While specific future directions for this compound were not found, research into 1H-pyrazolo[3,4-b]pyridine derivatives is ongoing, with a focus on developing these compounds for potential medical applications .

Properties

IUPAC Name

3-cyclobutyl-4-hydroxy-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-12-9-13(21)17-16-14(12)15(10-5-4-6-10)18-19(16)11-7-2-1-3-8-11/h1-3,7-10H,4-6H2,(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILZMEIFLZCHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN(C3=C2C(=CC(=O)N3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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